Cas no 1261824-40-1 (2-Cyano-6-hydroxybenzenesulfonyl chloride)

2-Cyano-6-hydroxybenzenesulfonyl chloride is a versatile sulfonylating reagent used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its key advantages include high reactivity due to the electron-withdrawing cyano and hydroxyl groups, which enhance its electrophilic character. This compound is valuable in the preparation of sulfonamides, sulfonate esters, and other derivatives, offering efficient functionalization under mild conditions. The presence of both cyano and hydroxyl groups also allows for further derivatization, expanding its utility in pharmaceutical and agrochemical applications. Its stability under controlled conditions ensures reliable handling and storage, making it a practical choice for synthetic chemists.
2-Cyano-6-hydroxybenzenesulfonyl chloride structure
1261824-40-1 structure
Product name:2-Cyano-6-hydroxybenzenesulfonyl chloride
CAS No:1261824-40-1
MF:C7H4ClNO3S
Molecular Weight:217.629559516907
CID:4963165

2-Cyano-6-hydroxybenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-cyano-6-hydroxybenzenesulfonyl chloride
    • 2-Cyano-6-hydroxybenzenesulfonyl chloride
    • インチ: 1S/C7H4ClNO3S/c8-13(11,12)7-5(4-9)2-1-3-6(7)10/h1-3,10H
    • InChIKey: NKZAYDKCXPNLII-UHFFFAOYSA-N
    • SMILES: ClS(C1C(C#N)=CC=CC=1O)(=O)=O

計算された属性

  • 精确分子量: 216.9600419 g/mol
  • 同位素质量: 216.9600419 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 325
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 86.5
  • 分子量: 217.63

2-Cyano-6-hydroxybenzenesulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A014002711-250mg
2-Cyano-6-hydroxybenzenesulfonyl chloride
1261824-40-1 97%
250mg
489.60 USD 2021-06-22
Alichem
A014002711-1g
2-Cyano-6-hydroxybenzenesulfonyl chloride
1261824-40-1 97%
1g
1,460.20 USD 2021-06-22
Alichem
A014002711-500mg
2-Cyano-6-hydroxybenzenesulfonyl chloride
1261824-40-1 97%
500mg
823.15 USD 2021-06-22

2-Cyano-6-hydroxybenzenesulfonyl chloride 関連文献

2-Cyano-6-hydroxybenzenesulfonyl chlorideに関する追加情報

Comprehensive Analysis of 2-Cyano-6-hydroxybenzenesulfonyl chloride (CAS No. 1261824-40-1): Properties, Applications, and Industry Trends

2-Cyano-6-hydroxybenzenesulfonyl chloride (CAS No. 1261824-40-1) is a specialized sulfonyl chloride derivative with a unique molecular structure combining cyano and hydroxy functional groups. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity, particularly as a key intermediate in the synthesis of heterocyclic compounds and sulfonamide-based drugs. The presence of both electron-withdrawing (-CN) and electron-donating (-OH) groups enables selective modifications, making it valuable for structure-activity relationship (SAR) studies.

Recent advancements in green chemistry have spurred interest in optimizing the synthesis of 2-Cyano-6-hydroxybenzenesulfonyl chloride. Researchers are exploring catalytic methods to reduce byproducts, aligning with the global push for sustainable chemical processes. A 2023 study highlighted its role in developing biodegradable agrochemicals, addressing environmental concerns tied to traditional pesticides. Furthermore, its potential in photoactive materials for OLEDs and sensors is under investigation, leveraging its conjugated π-system for enhanced electron transport.

The compound’s physicochemical properties are critical for industrial applications. With a molecular weight of 217.64 g/mol and moderate solubility in polar aprotic solvents like DMF and acetonitrile, it offers practical handling advantages. Stability studies indicate that storage under anhydrous conditions at 2–8°C minimizes hydrolysis risks. Analytical techniques such as HPLC-MS and NMR are routinely employed for purity verification, ensuring compliance with ICH guidelines for pharmaceutical intermediates.

In the context of drug discovery, 2-Cyano-6-hydroxybenzenesulfonyl chloride serves as a precursor for tyrosine kinase inhibitors and antibacterial sulfonamides. Its benzenesulfonyl chloride core facilitates N-S bond formation with amines, a reaction exploited in combinatorial chemistry. Notably, it has been utilized in the modular synthesis of anticancer scaffolds targeting PD-1/PD-L1 pathways, a hotspot in immuno-oncology research.

Market trends reveal growing demand for high-purity sulfonyl chlorides, driven by expanding generic drug production and custom synthesis services. Regulatory frameworks like REACH and USP-NF standards emphasize rigorous impurity profiling, underscoring the need for advanced chromatographic purification methods. Suppliers increasingly adopt QbD (Quality by Design) principles to ensure batch-to-batch consistency, a priority for contract manufacturing organizations (CMOs).

Emerging applications in material science include its use as a crosslinker for polymeric membranes in water treatment systems, capitalizing on its sulfonyl-reactive sites. Patent analyses (2020–2024) show a 40% rise in filings related to functionalized benzenesulfonyl derivatives, reflecting broader industrial adoption. Challenges such as moisture sensitivity are mitigated through innovative packaging solutions like nitrogen-blushed ampoules.

For researchers sourcing CAS 1261824-40-1, factors like supplier reliability, technical data sheets (TDS), and scalability are paramount. Collaborative platforms like SciFinder and PubChem provide updated synthetic protocols and safety data, while forums discuss alternative precursors for cost-sensitive projects. As AI-driven retrosynthesis tools gain traction, compounds like 2-Cyano-6-hydroxybenzenesulfonyl chloride are frequently modeled to predict novel reaction pathways.

In conclusion, 2-Cyano-6-hydroxybenzenesulfonyl chloride exemplifies the intersection of medicinal chemistry and industrial innovation. Its multifaceted utility—from small-molecule APIs to advanced materials—positions it as a compound of enduring relevance. Future directions may explore its catalytic asymmetric derivatives or bioorthogonal applications, further expanding its scientific footprint.

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